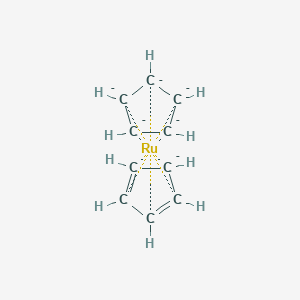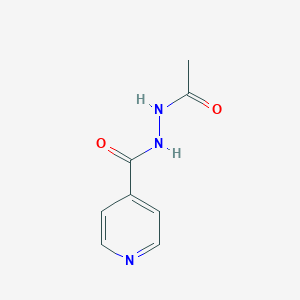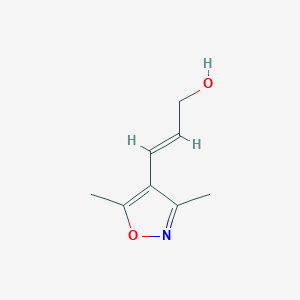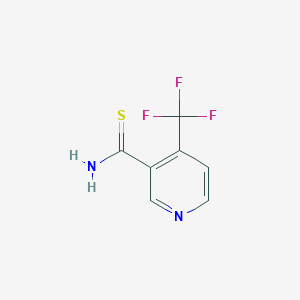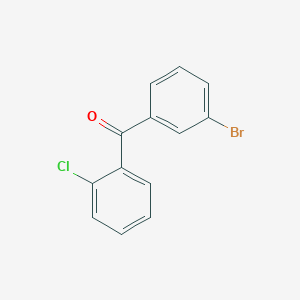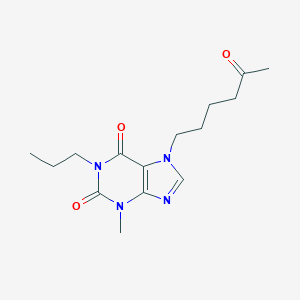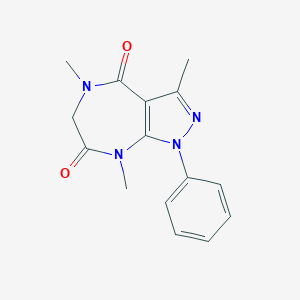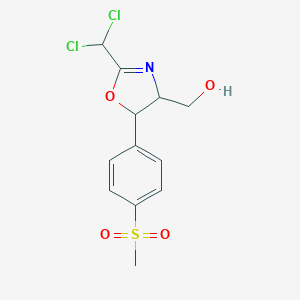
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, also known as DCMOM or DCMOM-MA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazoline family and is synthesized through a complex chemical process involving several steps. In
作用机制
The mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
生化和生理效应
In addition to its anti-cancer activity, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the growth of new blood vessels). 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its selective activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can be toxic to normal cells at high concentrations, which can limit its potential applications.
未来方向
There are several future directions for research involving 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of interest is in the development of new drugs based on the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. By modifying the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, researchers may be able to create compounds with improved anti-cancer activity and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in other areas, such as inflammatory diseases and infectious diseases. Finally, research is needed to explore the potential of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol as a diagnostic tool for cancer, particularly in combination with imaging techniques.
合成方法
The synthesis of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves several steps, starting with the reaction of 4-mesylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dihydro-5-oxazolemethanol to form the oxazoline ring. Finally, the dichloromethyl group is introduced via a reaction with chloroform and triethylamine. The resulting compound is purified through column chromatography to obtain pure 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.
科学研究应用
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been investigated for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and be detected using imaging techniques.
属性
CAS 编号 |
126429-09-2 |
|---|---|
产品名称 |
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol |
分子式 |
C12H13Cl2NO4S |
分子量 |
338.2 g/mol |
IUPAC 名称 |
[2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3 |
InChI 键 |
FDEUVCZXCFSQEE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
同义词 |
2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



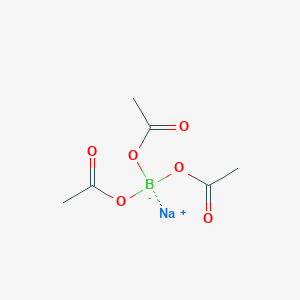
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
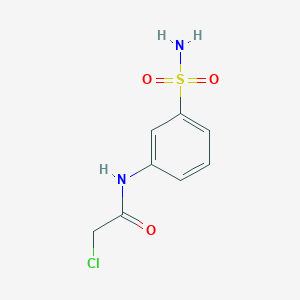
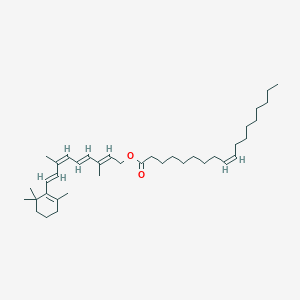
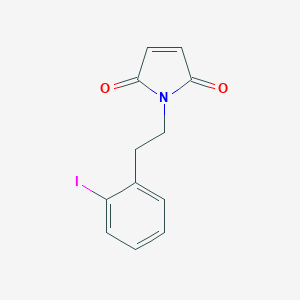
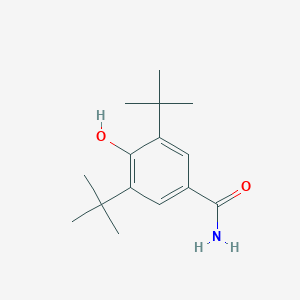
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
